4-Chlorophenyl 2-(4-fluorophenoxy)propanoate
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Overview
Description
4-Chlorophenyl 2-(4-fluorophenoxy)propanoate is an organic compound with the molecular formula C15H12ClFO3 and a molecular weight of 294.71 g/mol. This compound is characterized by the presence of a chlorophenyl group and a fluorophenoxy group attached to a propanoate backbone. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of 4-Chlorophenyl 2-(4-fluorophenoxy)propanoate can be achieved through several synthetic routes. One common method involves the reaction of 4-chlorophenol with 4-fluorophenol in the presence of a base, followed by esterification with propanoic acid. The reaction conditions typically include the use of solvents such as dichloromethane and catalysts like triethylamine . Industrial production methods may involve large-scale esterification processes with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
4-Chlorophenyl 2-(4-fluorophenoxy)propanoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, such as halogenation or nitration. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like bromine. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-Chlorophenyl 2-(4-fluorophenoxy)propanoate has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Chlorophenyl 2-(4-fluorophenoxy)propanoate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. The pathways involved may include inhibition of protein synthesis or disruption of cellular signaling pathways .
Comparison with Similar Compounds
4-Chlorophenyl 2-(4-fluorophenoxy)propanoate can be compared with similar compounds such as:
2-(2-Chloro-4-fluorophenoxy)propanoic acid: Similar structure but different functional groups.
4-Chlorophenyl (2R)-2-(2-fluorophenoxy)propanoate: Similar structure but different stereochemistry.
2-(4-Fluorophenoxy)propanoic acid: Similar structure but lacks the chlorophenyl group
Properties
IUPAC Name |
(4-chlorophenyl) 2-(4-fluorophenoxy)propanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClFO3/c1-10(19-13-8-4-12(17)5-9-13)15(18)20-14-6-2-11(16)3-7-14/h2-10H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PRBSYTHVZHLWMA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)OC1=CC=C(C=C1)Cl)OC2=CC=C(C=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClFO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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